molecular formula C9H13NO2 B2636358 Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide CAS No. 2220190-95-2

Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide

Cat. No.: B2636358
CAS No.: 2220190-95-2
M. Wt: 167.208
InChI Key: AQIFXXPVNJXEGK-PRJMDXOYSA-N
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Description

Rac-n-[(1r,2s,4s)-7-oxabicyclo[221]heptan-2-yl]prop-2-enamide is a compound that features a bicyclic structure with an oxirane ring

Preparation Methods

The synthesis of Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties and reactivity.

Properties

IUPAC Name

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-7-5-6-3-4-8(7)12-6/h2,6-8H,1,3-5H2,(H,10,11)/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIFXXPVNJXEGK-PRJMDXOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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